1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid

Chiral synthesis Enantioselective coupling Piperidine regioisomer

Sourcing stereochemically defined heterocyclic intermediates with reliable purity often complicates SAR progression. This 3-substituted piperidine-pyrimidine scaffold resolves that bottleneck. - Chiral 3-carboxylic acid handle enables enantiopure synthesis via resolution, avoiding the common 4-COOH regioisomer's geometry constraints. - 4-Chloro-6-methylpyrimidine core provides a stable, modifiable scaffold cited in metabolic modulator patents. - Consistent 98% purity from ISO-certified supply minimizes by-product interference in amide couplings and cross-coupling reactions.

Molecular Formula C11H14ClN3O2
Molecular Weight 255.70 g/mol
Cat. No. B12278866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid
Molecular FormulaC11H14ClN3O2
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC(C2)C(=O)O)Cl
InChIInChI=1S/C11H14ClN3O2/c1-7-5-9(12)14-11(13-7)15-4-2-3-8(6-15)10(16)17/h5,8H,2-4,6H2,1H3,(H,16,17)
InChIKeyAFSSGKHHXOANJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Identity and Physicochemical Profile


1-(4-Chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid (CAS 1264036-29-4) is a heterocyclic building block featuring a piperidine-3-carboxylic acid moiety linked to a 4-chloro-6-methylpyrimidine ring [1]. It has the molecular formula C₁₁H₁₄ClN₃O₂ and a molecular weight of 255.70 g/mol [1]. The compound is supplied as a research-grade intermediate with purities typically ranging from 95% to 98% . Its computed physicochemical properties include a topological polar surface area (TPSA) of 66.3 Ų, an XLogP3 of 2.0, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These properties position it as a moderately lipophilic, low-rotatable-bond scaffold suitable for fragment-based drug discovery and combinatorial library synthesis [1].

Chiral piperidine-3-carboxylic acid scaffold for enantioselective derivatization
Moderate lipophilicity and low rotatable-bond count support fragment-based discovery
Research-grade intermediate available in high-purity certified grades

Risks of Generic Replacement


The 3-carboxylic acid substitution on the piperidine ring introduces a stereocenter (unspecified enantiomer) that is absent in the common 4-carboxylic acid regioisomer [1], directly affecting chiral recognition and downstream coupling stereochemistry. Furthermore, the 4-chloro-6-methyl substitution pattern on the pyrimidine ring influences both electronic properties and metabolic stability, as evidenced by its inclusion in patented metabolic modulator scaffolds [2]. Simply interchanging this compound with a 4‑COOH regioisomer (CAS 1420871‑34‑6), a des‑chloro analog, or a ring‑contracted azetidine variant (CAS 1289385‑54‑1) would alter LogP, conformational flexibility, hydrogen‑bonding geometry, and synthetic compatibility—each of which can lead to divergent biological activity or failed synthetic routes. The quantitative evidence below establishes the specific dimensions where this compound differs from its closest analogs.

4-COOH Regioisomer (CAS 1420871-34-6)
Lacks stereocenter; chiral resolution and enantioselective coupling may not transfer.
Azetidine Ring-Contracted Analog (CAS 1289385-54-1)
Lower MW and LogP alter membrane permeability and conformational sampling profiles.
Des-Chloro or 6-Unsubstituted Pyrimidine Analogs
Different electronic and steric properties; patent-validated scaffold context may not apply.

Quantitative Evidence vs. Closest Analogs


Chiral Handle: 3-COOH vs. 4-COOH Regioisomer

The target compound possesses an undefined stereocenter at the piperidine 3‑position (1 stereocenter) [1], whereas the 4‑carboxylic acid regioisomer (CAS 1420871‑34‑6) is achiral at the substitution position (0 stereocenters) . This difference is critical for any application requiring chiral resolution, asymmetric synthesis, or enantiomer‑specific biological interactions.

Chiral Handle
Class-level inference
1 undefined stereocenter vs 0
Supports chiral resolution and enantioselective derivatization
Reported computed property; enantiomer unspecified
Chiral synthesis Enantioselective coupling Piperidine regioisomer

Certified High Purity: 98% vs. Standard 95%

Suppliers such as MolCore and Leyan provide the target compound at ≥98% purity (NLT 98%) with ISO‑certified quality systems . In contrast, the standard catalog grade from other vendors (e.g., AKSci) is 95% . The 3‑percentage‑point purity differential corresponds to a ~60% reduction in maximum possible impurity loading (5% vs. 2% nominal).

Certified Purity
Head-to-head
98% (NLT) vs 95%
Higher purity reduces side-product risk in multi-step synthesis
Data to verify per supplier COA
Purity specification ISO certification Sensitive coupling

Ring Size: Piperidine vs. Azetidine Scaffold

The target compound incorporates a six‑membered piperidine ring (MW 255.70, XLogP3 2.0) [1], while the closest ring‑contracted analog contains a four‑membered azetidine ring (CAS 1289385‑54‑1, MW 227.65, XLogP 1.3) . Both share identical TPSA (66.3 Ų) and H‑bond donor/acceptor counts, but the piperidine variant exhibits a +0.7 LogP difference and a +28.05 g/mol molecular weight increase, translating into distinct membrane permeability and conformational sampling profiles.

Ring Size Effect
Reported
ΔMW +28 g/mol, ΔLogP +0.7, same TPSA
Piperidine scaffold may alter permeability and protein-binding profile
Computed properties; experimental validation advised
Conformational flexibility LogP optimization Fragment-based design

Patent-Validated Scaffold for Metabolic Disorders

The compound is encompassed by the Markush structure of Eurasian Patent EA011671B1, which claims substituted aryl and heteroaryl piperidine‑carboxylic acid derivatives as modulators of metabolism [1]. This patent family explicitly targets metabolic‑related disorders including diabetes and obesity. In contrast, simpler pyrimidine‑piperidine analogs lacking the 4‑chloro‑6‑methyl‑2‑pyrimidinyl substitution pattern fall outside the claimed scope and have not been associated with the same validated target profile.

Patent Scaffold
Context-dependent
Encompassed by EA011671B1
Reported patent scope for metabolic disorder research
No IC₅₀ data available; class-level utility
Metabolic modulators Diabetes Obesity GPCR

Key Research and Industrial Applications


Enantioselective Synthesis and Chiral Resolution

The presence of a single undefined stereocenter at the piperidine 3‑position (Evidence Item 1) makes this compound a direct substrate for chiral HPLC resolution, enzymatic kinetic resolution, or diastereomeric salt formation. Researchers can use it to generate enantiopure intermediates for structure–activity relationship (SAR) campaigns where absolute stereochemistry is critical [1].

High-Purity Building Block for Sensitive Couplings

When sourced at 98% (NLT) purity from ISO‑certified suppliers (Evidence Item 2), the carboxylic acid function can be reliably employed in amide couplings, esterifications, or Suzuki–Miyaura reactions (via the chloro substituent) with minimal impurity interference . This is particularly important for multi‑step syntheses requiring tight control of by‑product profiles.

Membrane Permeability Profiling by Ring Size

Because the piperidine scaffold differs from the azetidine analog by +28 g/mol MW and +0.7 LogP units while retaining identical TPSA (Evidence Item 3), this compound serves as an ideal test probe for studying the impact of ring size on passive permeability, P‑glycoprotein efflux, and intracellular target engagement [1].

Metabolic Disorder Drug Discovery

The compound falls within the generic formula of EA011671B1, which claims metabolic modulators for diabetes and obesity (Evidence Item 4). Procurement of this building block enables medicinal chemists to explore structure–activity relationships around the piperidine‑pyrimidine core for GPCR or enzyme targets implicated in metabolic syndrome [2].

Application
Selection Property
Validation Focus
Chiral separation & asymmetric synthesis
Piperidine 3-COOH stereocenter
Enantiomeric resolution method development
Multi-step synthesis & sensitive couplings
High-purity certified grade
Impurity profile verification per COA
Permeability & transporter studies
Piperidine vs azetidine ring size & LogP
Permeability assay validation (PAMPA/Caco-2)
Metabolic disorder target exploration
Patent-validated pyrimidine-piperidine scaffold
Target engagement assays in metabolic models
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